molecular formula C18H17N3O4S2 B2575743 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide CAS No. 886925-70-8

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B2575743
CAS No.: 886925-70-8
M. Wt: 403.47
InChI Key: ZTHZRNMGHZDGPC-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) is a biheterocyclic propanamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group at position 5 and a phenylsulfanyl-propanamide moiety at position 2. Its molecular formula is C₁₉H₁₉N₃O₆S₂ (molecular weight: 449.496 g/mol) . Compound X is structurally optimized for diverse pharmacological applications, though its specific activity remains under investigation.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-27(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-26-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHZRNMGHZDGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methanesulfonylphenyl Group:

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylsulfanyl moiety.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through the reaction of the oxadiazole intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors that interact with oxadiazole derivatives.

    Industry: Uses in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares Compound X with key analogs (data sourced from multiple studies):

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Oxadiazole Core Key Functional Groups Melting Point (°C)
Compound X C₁₉H₁₉N₃O₆S₂ 449.496 2-Methanesulfonylphenyl -SO₂CH₃, -S-Ph Not reported
3-{[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 4-Methylphenyl -CH₃, -S- linker 135–136
3-{[5-(3-Nitrophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 3-Nitrophenyl -NO₂, -S- linker 158–159
N-(4-Ethoxyphenyl)-3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}oxadiazol-2-yl)sulfanyl]propanamide (7q) C₂₄H₂₇ClN₄O₅S₂ 551.06 Piperidinyl-4-chlorophenylsulfonyl -SO₂Cl, -OCH₂CH₃ 70–72
3-[(4-Methylphenyl)sulfonyl]-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide C₁₉H₁₇N₃O₇S 431.42 1,3-Benzodioxol-5-yl -SO₂C₆H₄CH₃, -O-benzodioxole Not reported

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 8h , -SO₂CH₃ in Compound X ) increase polarity and may enhance binding to charged biological targets. Bulky substituents (e.g., piperidinyl-sulfonyl in 7q ) reduce solubility but improve metabolic stability.
  • Melting Points : Nitro-substituted analogs (e.g., 8h) exhibit higher melting points (158–159°C) due to stronger intermolecular interactions, while ethoxy-substituted derivatives (7q) melt at lower temperatures (70–72°C) .
  • Bioactivity Clues : Thiazole-linked propanamides (e.g., 8d) have been screened for alkaline phosphatase inhibition, though results are undisclosed . Compound X’s sulfonyl groups may mimic transition states in enzymatic reactions.

Pharmacological Potential

  • Antidiabetic Activity : Propanamides with indole substituents (e.g., 8a–s in ) showed α-glucosidase inhibition .
  • Anticancer Potential: Bromo- and fluoro-substituted oxadiazoles (e.g., 8a–b in ) demonstrated moderate cytotoxicity .
  • Antimicrobial Properties : Thiazole-linked derivatives (e.g., 7c–f in ) exhibited broad-spectrum activity .

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole Ring : Contributes to the compound's reactivity and biological properties.
  • Methanesulfonyl Group : Enhances solubility and may influence binding affinity to biological targets.
  • Phenylsulfanyl Group : Potentially increases the compound's interaction with various biological systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest that compounds with similar structures often interact with specific enzymes or receptors, leading to modulation of cellular processes. The oxadiazole moiety may facilitate binding to these targets, while the methanesulfonyl group could enhance selectivity and potency.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including:

  • Antimicrobial Properties : Moderate to high activity against bacterial and fungal strains has been observed in preliminary studies.
  • Anticancer Activity : Some derivatives of oxadiazole have shown potential in inhibiting cancer cell proliferation.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazoleContains thiazole ringAnticancer activity
5-(trifluoromethyl)-1,3,4-oxadiazole derivativesFluorinated oxadiazoleAntimicrobial properties
N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamideHydroxy-substituted oxadiazoleAntibacterial activity

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the effectiveness of related oxadiazole compounds against various microbial strains. The presence of functional groups such as methanesulfonyl and phenylsulfanyl significantly contributed to their antimicrobial efficacy.
  • Anticancer Research : Research into similar oxadiazole derivatives has indicated potential anticancer properties through inhibition of specific signaling pathways involved in tumor growth. For instance, compounds targeting the Wnt signaling pathway have shown promise in preclinical models .
  • Mechanistic Insights : Investigations into the binding affinities of oxadiazole derivatives revealed that modifications to the substituents can greatly affect their interaction with molecular targets. This suggests that further optimization of this compound could enhance its therapeutic profile .

Q & A

Q. Methodological Recommendations :

  • Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting temperature (80–100°C) and solvent ratios.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibitory potential?

Basic Research Focus
Initial screening should target enzymes with known sensitivity to oxadiazole and sulfonamide derivatives:

  • Urease Inhibition : Use the Berthelot method to measure ammonia production by Helicobacter pylori urease. Compare IC₅₀ values with thiourea (positive control) .
  • Cyclooxygenase (COX) Inhibition : Employ a fluorometric assay with recombinant COX-2 enzyme and arachidonic acid substrate, quantifying prostaglandin E₂ via ELISA .

Q. Advanced Research Focus

  • Mechanistic Studies : Use surface plasmon resonance (SPR) to determine binding kinetics to target enzymes. Perform molecular docking (e.g., AutoDock Vina) to model interactions with active-site residues (e.g., COX-2’s Val523 or urease’s flap region) .

What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks for methanesulfonyl (¹H NMR: δ 3.2–3.4 ppm; ¹³C NMR: δ 42–44 ppm) and phenylsulfanyl groups (¹H NMR: δ 7.3–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~465 Da) using ESI-MS in positive ion mode .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the oxadiazole ring and sulfonamide group. Use SHELX software for refinement .
  • DFT Calculations : Analyze electron density distribution (e.g., HOMO-LUMO gaps) using Gaussian 16 with B3LYP/6-31G(d) basis set to predict reactivity .

How can researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., CLIA-certified labs). Address discrepancies by controlling variables:
    • Cell line viability (e.g., HepG2 vs. MCF-7).
    • Solvent effects (DMSO concentration ≤0.1%).
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends. Use a random-effects model to account for inter-study variability .

What structural analogs of this compound exhibit improved pharmacological profiles, and how are they designed?

Q. Advanced Research Focus

Analog StructureModificationBiological ImpactReference
Replacement of phenylsulfanyl with 4-fluorobenzyl Increased COX-2 selectivity (IC₅₀ reduced by 40%)
Substitution of methanesulfonyl with trifluoromethanesulfonyl Enhanced urease inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound)

Q. Design Methodology :

  • Use Scaffold Hopping (e.g., OpenEye ROCS) to identify bioisosteres of the oxadiazole ring.
  • Optimize logP (target 2.5–3.5) via QSAR models to balance solubility and membrane permeability .

What in vivo models are suitable for preclinical evaluation of this compound’s toxicity and efficacy?

Q. Advanced Research Focus

  • Acute Toxicity : Conduct OECD 423 tests in Sprague-Dawley rats (oral gavage, 300–2000 mg/kg), monitoring ALT/AST levels and histopathology .
  • Pharmacokinetics : Assess bioavailability in BALB/c mice using LC-MS/MS to measure plasma concentration-time profiles. Calculate AUC₀–24h and t₁/₂ .

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic reactions?

Q. Advanced Research Focus

  • Electrophilicity Analysis : Calculate Fukui indices (ƒ⁻) for the oxadiazole C-2 position. Electron-withdrawing groups (e.g., methanesulfonyl) increase susceptibility to nucleophilic attack at this site .
  • Experimental Validation : React with amines (e.g., benzylamine) in THF at 60°C, tracking product formation via ¹H NMR .

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